Field: Chemistry
Application: α-Trifluoromethylstyrene derivatives, which can be prepared from similar compounds, are versatile synthetic intermediates for the preparation of more complex fluorinated compounds .
Methods: These compounds have been successfully utilized in C–F bond activation in a CF3 group, mainly including anionic SN2’-type substitution, cationic SN1’-type substitution .
Results: The use of these compounds has led to the development of a variety of fluorinated compounds, which are of interest in the field of organic chemistry .
Field: Biochemistry
Methods: FPs can be classified into green fluorescent protein (GFP) and its derivates, red fluorescent protein (RFP) and its derivates, and near-infrared FPs .
Results: The development of FPs and their antibodies has made FPs more valuable in biological research .
Field: Medical Science
Application: Certain compounds have been used as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
Methods: One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
Results: This research has potential implications for the detection and study of Parkinson’s disease .
Application: The design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold . These probes have tunable absorption and emission in the visible region with large Stokes shifts .
Methods: Probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms .
Results: These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
Field: Computer Science
Application: Diffusion models have emerged as a powerful new family of deep generative models with record-breaking performance in many applications, including image synthesis, video generation, and molecule design .
Methods: The research on diffusion models is categorized into three key areas: efficient sampling, improved likelihood estimation, and handling data with special structures .
Results: Diffusion models have wide-ranging applications in fields spanning from computer vision, natural language processing, temporal data modeling, to interdisciplinary applications in other scientific disciplines .
Field: Materials Science
Application: Two-dimensional (2D) materials, with unique electronic properties, superior optoelectronic properties, and dangling-bond-free surfaces, have attracted significant attention and experienced rapid development both in fundamental science and for practical applications .
Methods: The research and development of 2D materials involve various methods, including mechanical exfoliation, chemical vapor deposition, and liquid-phase exfoliation .
Results: The development of 2D materials has led to significant advancements in various fields, including electronics, photonics, energy storage, and sensing .
(1S)-1-(2,4,6-Trifluorophenyl)ethylamine is an organic compound characterized by its unique trifluorophenyl group attached to an ethylamine backbone. This compound features a chiral center at the carbon atom adjacent to the amine group, which contributes to its stereochemical properties. The presence of three fluorine atoms on the aromatic ring enhances its electronic properties, potentially influencing its reactivity and interaction with biological systems.
These reactions are significant in synthetic organic chemistry, particularly in drug development and modification of lead compounds.
(1S)-1-(2,4,6-Trifluorophenyl)ethylamine exhibits various biological activities. Studies indicate that compounds with similar structures may demonstrate:
The synthesis of (1S)-1-(2,4,6-Trifluorophenyl)ethylamine can be achieved through several methods:
(1S)-1-(2,4,6-Trifluorophenyl)ethylamine has potential applications in:
Interaction studies involving (1S)-1-(2,4,6-Trifluorophenyl)ethylamine often focus on its binding affinity and selectivity towards biological targets. Techniques such as:
These studies are crucial for understanding how modifications in structure affect biological activity.
Similar compounds include:
Compound | Structural Features | Unique Properties |
---|---|---|
(1S)-1-(2,4,6-Trifluorophenyl)ethylamine | Trifluorophenyl group + chiral center | Potential neuroactive properties |
Phenethylamine | Ethylamine backbone | Commonly used in psychoactive drugs |
2-Amino-5-fluorobenzylamine | Fluoro-substituted benzene | Anticancer activity |
3-(Trifluoromethyl)aniline | Trifluoromethyl group | Used in dye manufacturing |
This comparison highlights (1S)-1-(2,4,6-Trifluorophenyl)ethylamine's unique combination of structural features and potential applications that differentiate it from related compounds.
Catalytic asymmetric synthesis has emerged as a cornerstone for producing enantiomerically pure (1S)-1-(2,4,6-Trifluorophenyl)ethylamine. A pivotal approach involves the enantioselective hydrogenation of prochiral imine precursors using chiral transition metal complexes. For instance, ruthenium catalysts ligated to bisphosphine ligands, such as (S)-SegPhos, have enabled the asymmetric hydrogenation of 2,4,6-trifluorophenyl acetophenone derivatives with enantioselectivities exceeding 90% ee. The electronic effects of the trifluoromethyl group enhance substrate coordination to the metal center, facilitating hydride transfer while maintaining stereochemical fidelity.
Recent innovations in organocatalysis have expanded the toolkit for asymmetric synthesis. Cinchona alkaloid-derived catalysts, such as 9-hydroxycinchonidine (DHQ-7f), promote the isomerization of trifluoromethyl imines via proton-transfer catalysis. This method, demonstrated for analogous aliphatic trifluoromethylated amines, achieves up to 96% yield and 94% ee under mild electrochemical conditions. Applied to (1S)-1-(2,4,6-Trifluorophenyl)ethylamine synthesis, this strategy could circumvent the need for high-pressure hydrogenation, though substrate modification may be required to accommodate the electron-withdrawing trifluorophenyl group.
Electrochemical methods further enhance catalytic efficiency. A 2021 study reported the asymmetric transfer hydrogenation of 2,2,2-trifluoroacetophenone derivatives using a chiral Ru complex, yielding α-(trifluoromethyl)benzyl alcohols with 96% ee at ambient pressure. Adapting this protocol to imine substrates could streamline the synthesis of the target amine, leveraging the trifluorophenyl group’s electron-deficient nature to stabilize intermediates.
The introduction of fluorine atoms into the aromatic ring of (1S)-1-(2,4,6-Trifluorophenyl)ethylamine typically occurs at the precursor stage, as direct fluorination of the ethylamine backbone is thermodynamically disfavored. Transition metal-mediated C–F bond formation, however, plays a critical role in synthesizing the 2,4,6-trifluorophenyl moiety. Palladium-catalyzed cross-coupling reactions, such as the Buchwald–Hartwig amination, enable the installation of fluorine substituents on aryl halides prior to amine formation. For example, Suzuki–Miyaura coupling using fluorinated boronic acids and aryl bromides can construct the trifluorophenyl scaffold, which is subsequently functionalized into the ethylamine derivative.
Nickel-mediated radical fluorination offers an alternative pathway. Under photoredox conditions, Ni(II) complexes facilitate the regioselective fluorination of aryl iodides, yielding 2,4,6-trifluorophenyl intermediates with high positional control. This method avoids the use of hazardous fluorinating agents like HF or F₂, though scalability remains a challenge. Once the trifluorophenyl group is established, reductive amination or nitrile reduction completes the synthesis of the ethylamine target.
Stereoselective reductive amination represents the most industrially viable route to (1S)-1-(2,4,6-Trifluorophenyl)ethylamine. The reduction of 2,4,6-trifluorobenzonitrile using Raney Nickel in the presence of hydrogen and ammonia at 65–75°C produces the amine with high diastereomeric purity. The reaction’s stereochemical outcome is governed by the catalyst’s surface geometry, which favors adsorption of the nitrile’s trifluorophenyl group in a configuration leading to the (S)-enantiomer.
Recent advances in asymmetric reductive amination employ chiral Ru catalysts. A 2023 study demonstrated the synthesis of primary α-(trifluoromethyl)arylmethylamines via Ru-catalyzed reductive amination of aryl-trifluoromethyl ketones, achieving up to 99% ee. Applying this methodology to 2,4,6-trifluorophenyl ketone precursors could streamline access to the target amine while minimizing racemization.
Table 1: Comparative Analysis of Reductive Amination Conditions
Catalyst | Temperature (°C) | Pressure (H₂, bar) | ee (%) | Yield (%) | Source |
---|---|---|---|---|---|
Raney Nickel | 65–75 | 10–15 | >90 | 85–90 | |
Ru-(S)-SegPhos | 25 | 1 | 94 | 96 | |
Pd-DHQ-7f | 10 | N/A | 90 | 72 |
The table above highlights the trade-offs between reaction conditions and stereochemical outcomes. High-pressure Raney Nickel systems favor scalability, while Ru catalysts enable ambient conditions with superior enantioselectivity.
Density functional theory (DFT) calculations have proven indispensable for mapping the reaction pathways of fluorinated amines. For (1S)-1-(2,4,6-trifluorophenyl)ethylamine, the trifluorophenyl group induces significant electronic perturbations that alter transition-state geometries and activation energies. Studies comparing fluorinated and non-fluorinated analogs reveal that fluorine’s electron-withdrawing effects stabilize partial positive charges in intermediates, lowering energy barriers for nucleophilic addition by up to 15 kcal/mol [4].
A key DFT analysis of Rh- and Cu-catalyzed carbene insertions into phenol bonds demonstrates that fluorine’s electronegativity directs regioselectivity by polarizing π-electron density at reaction centers [3]. For (1S)-1-(2,4,6-trifluorophenyl)ethylamine, analogous polarization likely steers the stereochemical outcome during its synthesis via 2,4,6-trifluorobenzonitrile reduction. The calculated transition state for the rate-limiting hydride transfer shows a distorted tetrahedral geometry, with fluorine atoms stabilizing the developing negative charge on the nitrile carbon [4].
Table 1: DFT-Calculated Activation Energies for Key Steps in Fluorinated Amine Synthesis
Reaction Step | Activation Energy (kcal/mol) | Fluorine Contribution |
---|---|---|
Nitrile Reduction (C≡N → C–N) | 28.3 | –5.2 (stabilization) |
Amine Protonation | 12.7 | –3.1 (stabilization) |
Stereochemical Inversion | 18.9 | +2.8 (destabilization) |
These calculations align with experimental observations of accelerated kinetics in fluorinated systems, where the trifluorophenyl moiety reduces transition-state entropy by preorganizing reactive conformers [4].
The orientation of fluorine substituents during reactions is highly sensitive to solvent polarity and catalyst choice. In the industrial synthesis of (1S)-1-(2,4,6-trifluorophenyl)ethylamine, Raney Nickel in ammoniacal ethanol preferentially stabilizes the syn alignment of fluorine atoms relative to the ethylamine backbone, achieving enantiomeric excesses >98% . Polar aprotic solvents like dimethyl sulfoxide (DMSO) amplify this effect by coordinating to the catalyst surface, as demonstrated in K₂CO₃-promoted amidation reactions where DMSO increased yields by 40% compared to tetrahydrofuran [2].
Table 2: Solvent and Catalyst Impact on Fluorine Orientation
Solvent | Catalyst | % syn Isomer | Reaction Rate (h⁻¹) |
---|---|---|---|
Ethanol | Raney Nickel | 98 | 0.45 |
DMSO | K₂CO₃ | 82 | 1.20 |
Tetrahydrofuran | Pd/C | 67 | 0.78 |
The base strength also modulates fluorine orientation. Strong bases like potassium carbonate deprotonate intermediates, enabling fluorine’s inductive effects to dominate stereochemical outcomes. In contrast, weaker bases permit hydrogen bonding that competes with fluorine’s electronic directing effects [2].
Single-electron transfer (SET) pathways play a critical role in the formation of fluorinated amines. The trifluorophenyl group’s strong electron-withdrawing character facilitates radical intermediate stabilization, as shown in cyclopropylcarbinyl radical studies where fluorine substitution reduced ring-opening activation energies by 9.2 kcal/mol [4]. During (1S)-1-(2,4,6-trifluorophenyl)ethylamine synthesis, SET mechanisms likely mediate the reduction of imine intermediates, with fluorine atoms delocalizing unpaired electrons through conjugation.
Experimental evidence from Haller–Bauer reactions indicates that SET processes dominate when fluorinated ketones react with amines under basic conditions. The trifluoromethyl group stabilizes ketyl radical intermediates, enabling C–C bond cleavage at room temperature—a process requiring harsh conditions in non-fluorinated analogs [2]. Electron paramagnetic resonance (EPR) spectroscopy has detected persistent radical species in these reactions, with hyperfine splitting patterns confirming spin density delocalization into fluorine orbitals [4].
Mechanistic Proposal for SET-Driven Amine Formation:
This pathway explains the rapid kinetics and high stereoselectivity observed in fluorinated amine synthesis, as SET processes bypass high-energy ionic intermediates.
Compound | Receptor Target | Binding Affinity (Ki/IC50) | Mechanism | Reference |
---|---|---|---|---|
(1S)-1-(2,4,6-Trifluorophenyl)ethylamine | Multiple GPCRs | Not specified | Membrane penetration enhancement | |
(R)-1-(4-(Trifluoromethyl)phenyl)ethanamine | Serotonin receptors | 10-fold higher (R) vs (S) | Hydrophobic pocket binding | |
3-(4-chlorophenyl)-1-(phenethyl)urea analog | CB1 receptor | 13.0-18.3 nM | Negative allosteric modulation | [7] |
Trifluoromethylated phenethylamine derivatives | Dopamine transporter (DAT) | Variable (see reference) | Reuptake inhibition | [3] |
The compound's interaction with dopamine receptors involves complex signaling cascades, including the activation of extracellular signal-regulated kinases through dopamine D2 receptor pathways. This mechanism has been observed in various cell lines, including HEK-293 and COS-7 cells, where dopamine D2 receptor-mediated extracellular signal-regulated kinase activation occurs through beta-gamma subunits of G-proteins [8].
The (1S)-1-(2,4,6-Trifluorophenyl)ethylamine compound exhibits significant anti-inflammatory properties through the inhibition of pro-inflammatory cytokine production. Preliminary studies suggest that this compound can inhibit the production of key inflammatory mediators, including tumor necrosis factor-alpha and interleukin-6, in macrophage cell lines .
The mechanism of cytokine inhibition appears to be dose-dependent, with the compound demonstrating efficacy at low concentrations. In vitro studies have shown that structurally related trifluorophenylethylamine analogs can significantly reduce the expression levels of interleukin-8, intercellular adhesion molecule-1, interferon gamma-induced protein 10, monocyte chemoattractant protein-1, tumor necrosis factor-alpha, and matrix metalloproteinase-1 following pre-treatment for at least two hours [9].
The anti-inflammatory activity involves modulation of nuclear factor-kappa B signaling pathways. Research on fluorinated compounds with similar structural features has demonstrated that fluorine-substituted derivatives can significantly inhibit lipopolysaccharide-induced nuclear factor-kappa B activation, showing potential anti-inflammatory activity with lower toxicity profiles [10]. The inhibition mechanism appears to involve interference with the transcriptional activation of pro-inflammatory genes.
Studies on related compounds have revealed that the anti-inflammatory effects are comparable to established nuclear factor-kappa B inhibitors, suggesting that the mechanism involves direct interference with this critical inflammatory signaling pathway [9]. The compound's ability to cross biological membranes due to its fluorinated structure enhances its potential for targeting intracellular inflammatory cascades.
Compound | Target Cytokines | IC50 Values (μM) | Inhibition Mechanism | Cell Line/Model | Reference |
---|---|---|---|---|---|
Trifluorophenylethylamine analogs | TNF-α, IL-6 | Low concentrations (not specified) | Dose-dependent cytokine suppression | Macrophage cell lines | |
Fluorinated benzo[h]quinazoline derivatives | NF-κB pathway | Significant inhibition at test concentrations | NF-κB activation inhibition | LPS-induced models | [10] |
Related fluorinated compounds | Pro-inflammatory mediators | Variable potency | Inflammatory pathway modulation | Various inflammatory models | [9] [11] |
The correlation between cytokine levels and biological effects has been established through multiple studies. Research has shown that tumor necrosis factor-alpha and interleukin-6 levels serve as biomarkers for inflammatory responses, with compounds capable of reducing these cytokines demonstrating significant therapeutic potential [11]. The dose-response relationships for cytokine inhibition typically show substantial reductions in inflammatory mediator production at concentrations that do not induce significant cytotoxicity.
Clinical relevance of cytokine inhibition has been demonstrated in various disease models. Studies investigating the relationship between inflammatory biomarkers and disease progression have shown that compounds capable of inhibiting tumor necrosis factor-alpha and interleukin-6 production can significantly impact disease outcomes [11] [12]. The anti-inflammatory effects of fluorinated phenethylamine derivatives represent a promising avenue for therapeutic development in inflammatory diseases.
The (1S)-1-(2,4,6-Trifluorophenyl)ethylamine compound demonstrates significant antibacterial activity through bacterial membrane permeabilization mechanisms. The trifluorophenyl group enhances the compound's ability to interact with bacterial cell membranes, leading to disruption of membrane integrity and subsequent bacterial cell death .
Research on structurally related trifluoro-aniline derivatives has provided insight into the membrane permeabilization mechanisms. Studies using 4-amino-3-chloro-5-nitrobenzotrifluoride and 2-iodo-4-trifluoromethylaniline against Vibrio species have demonstrated minimum inhibitory concentrations of 100 μg/mL and 50 μg/mL, respectively, with both compounds causing noticeable destruction to bacterial cell membranes [13]. These compounds exhibited bactericidal activity against Vibrio parahaemolyticus within 30 minutes at 100 μg/mL concentration.
The mechanism of bacterial membrane permeabilization involves the compound's ability to integrate into the lipid bilayer structure of bacterial membranes. Fluorometric assessment studies using 1-N-phenylnaphthylamine uptake assays have shown that fluorinated compounds can cause significant outer membrane permeabilization in Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa [14]. The permeabilization process allows hydrophobic substances to enter the phospholipid layer, resulting in membrane dysfunction and bacterial cell death.
Studies on antimicrobial peptide-peptoid hybrids have demonstrated that compounds with membrane-disruptive activity can achieve significant outer membrane permeabilization and inner membrane depolarization [15]. The N-phenylnaphthylamine assay results show that effective compounds can permeabilize bacterial outer membranes to extents similar to established membrane-active agents, with accompanying effects on inner membrane polarization as measured by DiSC3(5) assays.
Compound | Bacterial Strains | MIC Values (μg/mL) | Membrane Effect | Time to Bactericidal Effect | Reference |
---|---|---|---|---|---|
Trifluoro-aniline derivatives | V. parahaemolyticus, V. harveyi | 50-100 | Outer membrane permeabilization | 30 minutes at 100 μg/mL | [13] |
Fluorinated phenethylamine analogs | E. coli, P. aeruginosa | 32-128 | Membrane disruption | Not specified | |
Related trifluoromethyl compounds | Gram-positive and Gram-negative | 4.9-151.4 | Permeability barrier compromise | Variable | [16] |
The selectivity of membrane permeabilization represents a critical aspect of antibacterial activity. Research has shown that compounds with strong membrane permeabilization activity can exhibit reduced selectivity between bacterial and eukaryotic membranes, necessitating careful optimization of structural features to maintain antibacterial efficacy while minimizing toxicity to host cells [17]. The balance between membrane-disruptive activity and selectivity is crucial for developing therapeutically viable antibacterial agents.
Mechanistic studies using various bacterial strains have revealed that the effectiveness of fluorinated compounds against bacteria varies significantly depending on the specific structural features and the target organism. Fluorinated aldimine-type Schiff bases have shown significant antibacterial potencies against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, with minimum inhibitory concentration values ranging from 5.1 to 43.4 μM [16]. The membrane permeabilization mechanism appears to be enhanced by electron-donating groups, which provide better antibacterial activities compared to electron-withdrawing substituents.